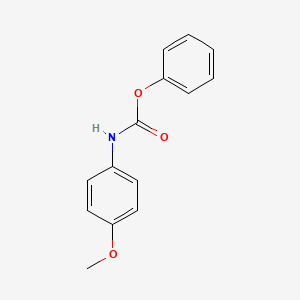

phenyl N-(4-methoxyphenyl)carbamate

Description

Phenyl N-(4-methoxyphenyl)carbamate is a carbamate derivative characterized by a phenyl group bonded to a carbamate moiety, which is further substituted with a 4-methoxyphenyl group. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol (inferred from structurally similar compounds in ). The compound’s crystallographic structure has been resolved, confirming the planar arrangement of the carbamate group and the methoxy-substituted aromatic ring .

Synthetic routes for analogous carbamates (e.g., tert-butyl and benzyl carbamates) involve reacting amines with chloroformates or carbamoyl chlorides under controlled conditions ().

Properties

IUPAC Name |

phenyl N-(4-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-12-9-7-11(8-10-12)15-14(16)18-13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVCBHSFYDKGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282245 | |

| Record name | phenyl N-(4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20950-96-3 | |

| Record name | NSC25128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenyl N-(4-methoxyphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENYL N-(P-ANISYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

Carbamates with modifications to the aromatic or carbamate-linked groups exhibit distinct physicochemical and biological behaviors. Key comparisons include:

Table 1: Structural and Property Comparison

*Lipophilicity inferred from (HPLC-derived log k values for chloro/dichloro-substituted carbamates).

Key Findings:

Substituent Effects on Lipophilicity: The 4-methoxyphenyl group in this compound likely confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, 4-nitrophenyl substituents () increase lipophilicity and reactivity, correlating with higher acute toxicity .

Toxicity Trends :

Functional Group Modifications and Drug Design

- Carbamate vs. Amide : describes N-(4-methoxyphenyl)pentanamide, a carbamate simplification product. Its calculated logP (3.02) and Topological Polar Surface Area (TPSA: 49.3 Ų) support oral bioavailability, contrasting with bulkier carbamates (e.g., ’s compound, MW 374.43) that may face absorption challenges .

- Piperazine and Sulfonyl Additions : Compounds like phenyl N-[4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl]carbamate () introduce basic piperazine moieties, enhancing solubility and target binding in neurological or anticancer applications .

Preparation Methods

Preparation by Reaction of 4-Methoxybenzenamine with Phenyl Chloroformate

The most documented and classical method for preparing phenyl N-(4-methoxyphenyl)carbamate involves the reaction of 4-methoxybenzenamine (p-anisidine) with phenyl chloroformate in the presence of a base such as triethylamine.

- A cold stirring solution is prepared by dissolving 4-methoxybenzenamine (1.0 g) and triethylamine (0.8 mL) in methylene chloride (10 mL).

- Phenyl chloroformate (1.0 mL) is added slowly to this mixture at 273 K (0 °C).

- The reaction mixture is then warmed to room temperature and stirred for 1 hour.

- After completion, the mixture is washed with water (20 mL) to remove impurities.

- The organic layer is dried over sodium sulfate and concentrated to near dryness.

- The crude product is purified by recrystallization from petroleum ether.

- Yield reported is approximately 1.3 g of pure this compound.

- Crystals suitable for X-ray analysis can be obtained by slow evaporation of a petroleum ether solution.

$$

\text{4-Methoxybenzenamine} + \text{Phenyl chloroformate} \xrightarrow[\text{triethylamine}]{\text{CH}2\text{Cl}2, 0-25^\circ C} \text{this compound} + \text{HCl}

$$

- Triethylamine acts as an acid scavenger neutralizing the HCl formed.

- Methylene chloride is used as the solvent due to its good solubility properties and inertness.

- Low temperature addition minimizes side reactions.

- Recrystallization ensures high purity and crystallinity for structural studies.

Reference: This method and detailed crystallographic data are reported in a peer-reviewed article in PubMed Central (PMC).

Alternative Synthetic Routes from Patent Literature

A patent (WO2007014973A2) describes broader methods for obtaining phenyl carbamates, which can be adapted for this compound synthesis. These methods generally involve:

- Reaction of amines with carbamoyl halides or derivatives.

- Use of various organic solvents such as dichloromethane, ethyl acetate, or toluene.

- Employing bases like sodium hydroxide, potassium hydroxide, or organic amines for neutralization.

- Control of reaction parameters such as temperature, solvent polarity, and reaction time to optimize yield and purity.

Generalized Reaction Conditions:

| Parameter | Typical Conditions |

|---|---|

| Amines | 4-Methoxybenzenamine or derivatives |

| Carbamoyl halides | Phenyl chloroformate or equivalents |

| Solvent | Dichloromethane, ethyl acetate, toluene |

| Base | Triethylamine, sodium hydroxide, potassium hydroxide |

| Temperature | 0 °C to room temperature |

| Reaction Time | 30 minutes to several hours |

| Purification | Recrystallization, extraction, drying |

- Flexibility in solvent and base choice allows optimization for scale-up.

- Potential for higher yields with controlled reaction conditions.

- Patent literature often includes variations for specific substituents or enantiomeric purity.

Reference: WO2007014973A2 patent document provides extensive descriptions of phenyl carbamate preparation methods.

Comparative Data Table of Preparation Methods

| Method | Reagents | Solvent | Base | Temperature | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|---|---|---|

| Classical method (PMC) | 4-Methoxybenzenamine + phenyl chloroformate | Methylene chloride | Triethylamine | 0 °C to RT | 1 hour | ~85-90 | Recrystallization (petroleum ether) | Suitable for X-ray crystals |

| Patent method (WO2007014973A2) | Amines + carbamoyl halides | Dichloromethane, toluene, ethyl acetate | Triethylamine, NaOH, KOH | 0 °C to RT | 0.5-3 hours | Variable | Extraction, recrystallization | Scalable and adaptable |

Research Findings and Analytical Data

- The classical preparation yields this compound with high purity, confirmed by X-ray crystallography showing intramolecular and intermolecular hydrogen bonding stabilizing the crystal lattice.

- The reaction proceeds cleanly under mild conditions without requiring catalysts.

- The presence of triethylamine is critical to neutralize HCl and drive the reaction forward.

- The patent methods emphasize flexibility in reagents and conditions, allowing modifications for industrial synthesis and derivatives.

Q & A

Q. What are the established synthetic methodologies for phenyl N-(4-methoxyphenyl)carbamate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or carbamate coupling reactions. A common approach involves reacting 4-methoxyaniline with phenyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) critically impact yield, with colder temperatures favoring reduced side reactions. Post-synthesis purification via column chromatography or recrystallization improves purity, as monitored by HPLC or TLC .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for structural refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Crystals are grown via slow evaporation of a saturated solution, and diffraction data are collected at low temperatures (e.g., 100 K) to minimize disorder. SHELXL is widely used for refinement, leveraging least-squares minimization to optimize bond lengths, angles, and thermal displacement parameters. ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing .

Q. What analytical techniques are most effective for monitoring the hydrolysis of this compound under varying pH conditions?

Hydrolysis kinetics can be tracked using HPLC with UV detection (λ = 254 nm) to quantify residual carbamate and products (e.g., 4-methoxyaniline). Buffered solutions (pH 1–13) at controlled temperatures (25–60°C) are employed, with aliquots quenched at intervals. Mass spectrometry (ESI-MS) confirms intermediate formation, while FT-IR identifies cleavage of the carbamate carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Advanced 2D NMR techniques (e.g., HSQC, HMBC) clarify coupling patterns and connectivity. For ambiguous IR peaks, computational spectroscopy (DFT with B3LYP/6-31G*) predicts vibrational modes, allowing direct comparison with experimental data. Cross-validation using X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .

Q. What computational approaches are used to predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVDZ) model transition states and activation energies for reactions with nucleophiles (e.g., amines). Solvent effects are incorporated via polarizable continuum models (PCM). Molecular docking (AutoDock Vina) evaluates non-covalent interactions in biological systems, such as enzyme binding pockets, to predict inhibitory activity .

Q. How does the introduction of electron-donating or withdrawing groups on the phenyl ring affect the biological activity of this compound analogs?

Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., -NO₂, -OCH₃, -Cl) on the phenyl ring. Biological assays (e.g., enzyme inhibition or cell viability) are paired with Hammett σ constants to quantify electronic effects. For example, electron-withdrawing groups (-Cl) enhance electrophilicity, increasing reactivity in serine hydrolase inhibition, while methoxy groups improve membrane permeability .

Methodological Notes

- Data Contradiction Analysis : When conflicting data arise (e.g., NMR vs. computational predictions), replicate experiments under standardized conditions and employ multi-technique validation (e.g., SCXRD + HRMS) .

- Experimental Design : For hydrolysis studies, include control reactions (e.g., without enzyme or catalyst) and use internal standards (e.g., deuterated solvents) for quantitative NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.